molecular formula C18H18N2O2 B14937628 N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B14937628
M. Wt: 294.3 g/mol
InChI Key: YHOFSZIRNFIXAT-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under controlled conditions, often involving the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the indole or phenyl ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to diverse biological effects . For example, it may inhibit specific enzymes or modulate receptor activity, resulting in its observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of the indole and phenyl rings, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C18H18N2O2/c21-16-7-5-14(6-8-16)9-11-19-18(22)13-20-12-10-15-3-1-2-4-17(15)20/h1-8,10,12,21H,9,11,13H2,(H,19,22)

InChI Key

YHOFSZIRNFIXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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